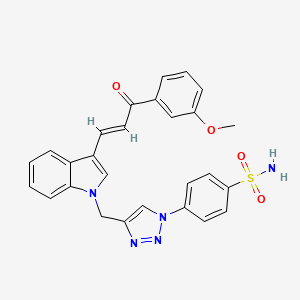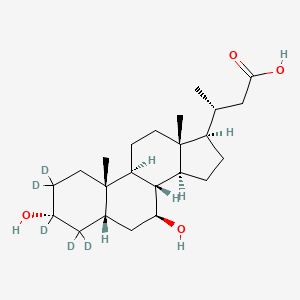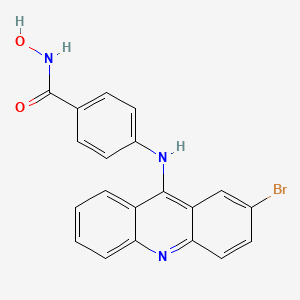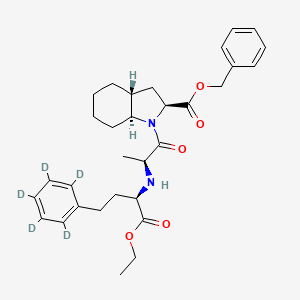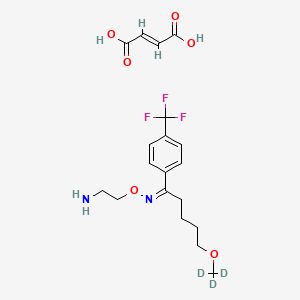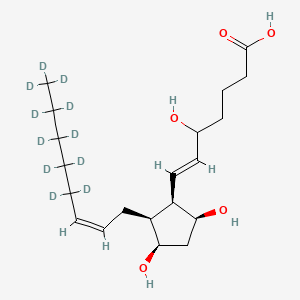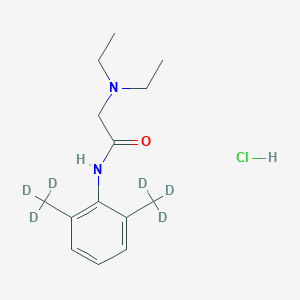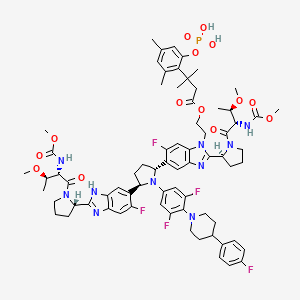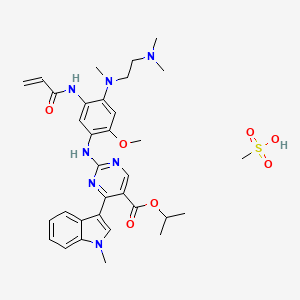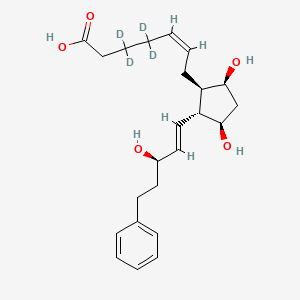
(15R)-Bimatoprost acid-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(15R)-Bimatoprost acid-d4 is a deuterated analog of Bimatoprost acid, which is a prostaglandin analog. Deuterated compounds are often used in scientific research to study metabolic pathways and mechanisms of action due to their stability and resistance to metabolic breakdown. The deuterium atoms in this compound replace the hydrogen atoms, making it a valuable tool in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (15R)-Bimatoprost acid-d4 involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms and the formation of the prostaglandin structure. The reaction conditions typically involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(15R)-Bimatoprost acid-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different prostaglandin analogs, while reduction may produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
(15R)-Bimatoprost acid-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy and mass spectrometry studies.
Biology: Employed in metabolic studies to trace the pathways and interactions of prostaglandins in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug metabolism and pharmacokinetics.
Industry: Utilized in the development of new prostaglandin analogs and as a reference standard in quality control.
Mecanismo De Acción
The mechanism of action of (15R)-Bimatoprost acid-d4 involves its interaction with prostaglandin receptors. The compound binds to these receptors, triggering a cascade of molecular events that lead to its biological effects. The deuterium atoms enhance the stability of the compound, allowing for more precise studies of its interactions and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Bimatoprost acid: The non-deuterated analog of (15R)-Bimatoprost acid-d4.
Latanoprost acid: Another prostaglandin analog used in similar research applications.
Travoprost acid: A prostaglandin analog with similar therapeutic uses.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and resistance to metabolic breakdown. This makes it a valuable tool for studying metabolic pathways and mechanisms of action with greater precision compared to its non-deuterated counterparts.
Propiedades
Fórmula molecular |
C23H32O5 |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19-,20-,21+,22-/m1/s1/i2D2,7D2 |
Clave InChI |
YFHHIZGZVLHBQZ-MNBIYLDLSA-N |
SMILES isomérico |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@@H](CCC2=CC=CC=C2)O)O)O |
SMILES canónico |
C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12415900.png)
